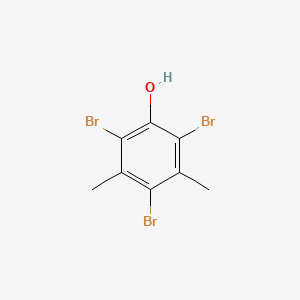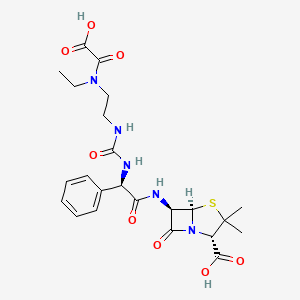
War49C2mnx
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
War49C2mnx is a synthetic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of War49C2mnx involves a multi-step process that includes the following key steps:
Initial Formation: The initial formation of the core structure of this compound is achieved through a series of condensation reactions. These reactions typically involve the use of aldehydes and amines under controlled temperature and pH conditions.
Intermediate Formation: The intermediate compounds are then subjected to cyclization reactions, which are facilitated by catalysts such as palladium or platinum. These reactions are carried out under high-pressure conditions to ensure the formation of the desired cyclic structure.
Final Modification: The final step involves the introduction of functional groups to the core structure. This is achieved through substitution reactions using reagents such as halogens or alkyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
War49C2mnx undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically results in the formation of ketones or carboxylic acids.
Reduction: Reduction of this compound is achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction converts the compound into alcohols or amines.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups. Common reagents for these reactions include halogens and alkyl groups.
Common Reagents and Conditions
The common reagents used in the reactions of this compound include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkyl groups
Major Products Formed
The major products formed from the reactions of this compound include ketones, carboxylic acids, alcohols, and amines. These products are valuable intermediates in various chemical processes and have applications in pharmaceuticals and materials science.
Applications De Recherche Scientifique
War49C2mnx has a wide range of applications in scientific research, including:
Chemistry: In chemistry, this compound is used as a reagent in organic synthesis. Its stability and reactivity make it an ideal candidate for the formation of complex molecules.
Biology: In biological research, this compound is used as a probe to study cellular processes. Its ability to interact with specific biomolecules allows researchers to investigate the mechanisms of various biological pathways.
Medicine: In medicine, this compound is being explored for its potential therapeutic applications. Preliminary studies suggest that it may have anti-inflammatory and anti-cancer properties.
Industry: In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for the development of high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of War49C2mnx involves its interaction with specific molecular targets within cells. The compound binds to enzymes and receptors, modulating their activity and influencing various cellular pathways. For example, this compound has been shown to inhibit the activity of certain kinases, leading to the suppression of inflammatory responses. Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways.
Propriétés
Numéro CAS |
64844-70-8 |
|---|---|
Formule moléculaire |
C23H29N5O8S |
Poids moléculaire |
535.6 g/mol |
Nom IUPAC |
(2S,5R,6R)-6-[[(2R)-2-[2-[ethyl(oxalo)amino]ethylcarbamoylamino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C23H29N5O8S/c1-4-27(18(31)21(34)35)11-10-24-22(36)26-13(12-8-6-5-7-9-12)16(29)25-14-17(30)28-15(20(32)33)23(2,3)37-19(14)28/h5-9,13-15,19H,4,10-11H2,1-3H3,(H,25,29)(H,32,33)(H,34,35)(H2,24,26,36)/t13-,14-,15+,19-/m1/s1 |
Clé InChI |
YXRSTHOXBOCROS-BKEDOTJMSA-N |
SMILES isomérique |
CCN(CCNC(=O)N[C@H](C1=CC=CC=C1)C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)C(=O)C(=O)O |
SMILES canonique |
CCN(CCNC(=O)NC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(C(S3)(C)C)C(=O)O)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


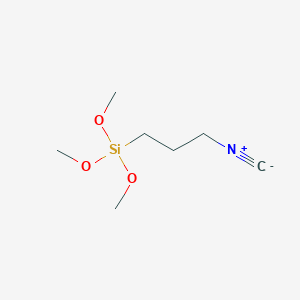
![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-yl]methylene]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B13412721.png)
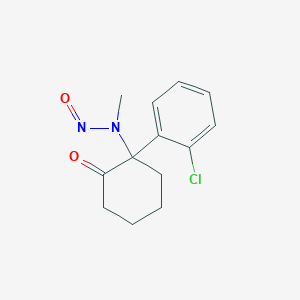

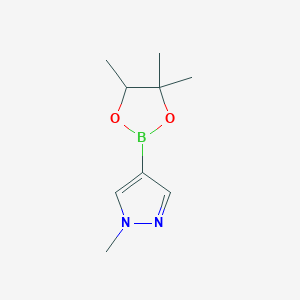
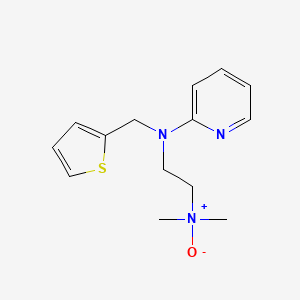
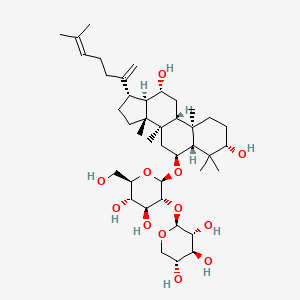
![Phenol, 2-[1-[N-acetoxyimino]ethyl]-](/img/structure/B13412760.png)
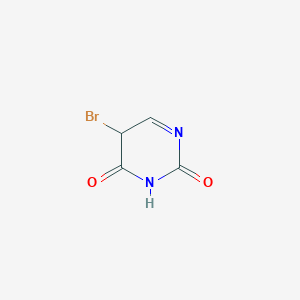
![2,3,5,6-Tetrafluoro-4-[(E)-(2,4,6-trimethylphenyl)diazenyl]pyridine](/img/structure/B13412779.png)


![Tert-butyl 3-[4-(aminomethyl)-4,5,5-trimethyl-1,3,2-dioxaborolan-2-yl]-4-chlorobenzoate](/img/structure/B13412801.png)
